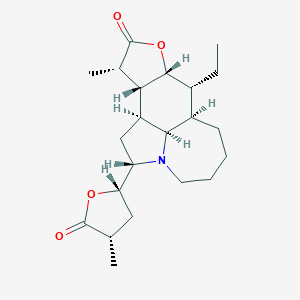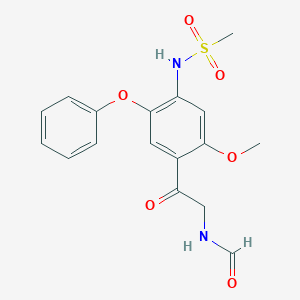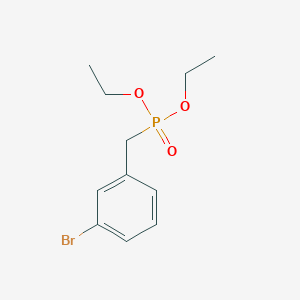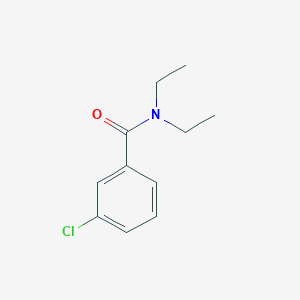
cis-Dehydroosthol
Vue d'ensemble
Description
Cis-Dehydroosthol is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and other organisms . It has the molecular formula C15H14O3 .
Molecular Structure Analysis
The molecular structure of cis-Dehydroosthol includes a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . The IUPAC name is 7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one .Physical And Chemical Properties Analysis
Cis-Dehydroosthol has a molecular weight of 242.27 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 242.094294304 g/mol, and it has a topological polar surface area of 35.5 Ų .Applications De Recherche Scientifique
Allelopathic Substances in Plant Ecology
- Application : cis-Dehydroosthol and related compounds have been identified as potential allelopathic substances in plants. They show strong growth inhibitory effects on other plants, suggesting their role in ecological dominance and secondary succession in plant communities (Kobayashi et al., 2004).
Host-Guest Chemistry
- Application : In the field of host-guest chemistry, cis-Dehydroosthol derivatives have been studied for their stability and interaction characteristics. For instance, cis-stilbene derivatives encapsulated in cucurbit[7]uril demonstrate stability and unique host-guest interactions (Choi et al., 2003).
Organic Chemistry and Catalysis
- Application : The compound has been investigated in various organic synthesis and catalytic processes. For example, studies on the dehydration of cis-substituted naphthols have provided insights into the formation of carbocation intermediates and their stabilization in organic reactions (Kudavalli et al., 2012).
Agricultural Chemistry
- Application : In the context of agriculture, cis-Dehydroosthol related compounds, such as conjugated linoleic acids, have been studied for their effects on milk fat synthesis in dairy cows. This research provides insight into the dietary impacts on animal products (Perfield et al., 2007).
Biotechnological Applications
- Application : cis-Dehydroosthol and its derivatives have applications in biotechnology, particularly in the identification and manipulation of specific enzymes in microbial strains, which could be valuable for producing certain compounds or for bioremediation (Wissner et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It is a naturally occurring organic compound classified as a prenylated benzophenone. It has been isolated from various plants, including some members of the Rutaceae family .
Mode of Action
The exact mode of action of cis-Dehydroosthol is still under investigation. Some studies suggest it may possess antioxidant or anti-inflammatory properties.
Biochemical Pathways
Result of Action
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action
Propriétés
IUPAC Name |
7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYDTKNZVGNGP-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C=C\C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dehydroosthol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)



![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)
![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B189811.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B189813.png)


